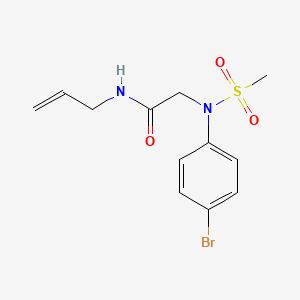![molecular formula C14H24N2 B5211175 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the diazepane family. It is an important molecule in the field of medicinal chemistry due to its potential use in the development of new drugs. The compound has been studied extensively for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Scientific Research Applications
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane has been extensively studied for its potential use in the development of new drugs. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed that the compound works by binding to specific receptors in the brain, which then leads to a decrease in the activity of certain neurotransmitters. This, in turn, leads to a decrease in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. The compound has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy and other seizure disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane in lab experiments is its potential use in the development of new drugs. The compound has been shown to have a wide range of pharmacological activities, which make it a potential candidate for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane. One of the main directions is the development of new drugs based on the compound's pharmacological activities. Another direction is the study of the compound's mechanism of action, which could lead to a better understanding of its potential use in the treatment of various neurological disorders. Additionally, the synthesis method of the compound could be improved to make it easier to produce in large quantities.
Synthesis Methods
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 1,5-cyclooctadiene with 4-methyl-1,4-diazepane in the presence of a catalyst. The resulting product is then purified through various methods, including chromatography and recrystallization.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-15-5-2-6-16(8-7-15)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGPSWDAZWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)

![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)

![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)